molecular formula C9H14O3 B8007075 Methyl 1,3-dimethyl-2-oxocyclopentane-1-carboxylate CAS No. 15585-44-1

Methyl 1,3-dimethyl-2-oxocyclopentane-1-carboxylate

Cat. No.: B8007075
CAS No.: 15585-44-1
M. Wt: 170.21 g/mol
InChI Key: UOVZDAQFOIXQDT-UHFFFAOYSA-N
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Description

Methyl 1,3-dimethyl-2-oxocyclopentane-1-carboxylate is a useful research compound. Its molecular formula is C9H14O3 and its molecular weight is 170.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 1,3-dimethyl-2-oxocyclopentane-1-carboxylate (MDOC) is an organic compound belonging to the cyclopentanone family, characterized by its unique chemical structure and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

MDOC has the molecular formula C9H14O3C_9H_{14}O_3 and a molecular weight of approximately 170.21 g/mol. The compound features a cyclic ketone structure with a carbonyl group (C=O) and an ester functional group. The presence of two methyl groups on the cyclopentane ring enhances its reactivity and stability compared to similar compounds.

PropertyValue
Molecular FormulaC9H14O3C_9H_{14}O_3
Molecular Weight170.21 g/mol
Functional GroupsKetone, Ester

Mechanisms of Biological Activity

MDOC exhibits various biological activities that have been explored in recent studies. Its potential mechanisms include:

  • Enzyme Inhibition : MDOC may act as an inhibitor for specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in conditions such as cancer.
  • Nucleophilic Reactions : The carbonyl group facilitates nucleophilic addition reactions with biological substrates, suggesting potential interactions with proteins or nucleic acids.
  • Oxidative Stress Modulation : Research indicates that MDOC may influence oxidative stress pathways, which are critical in many disease processes.

Case Studies and Experimental Data

  • Inhibition of Cancer Cell Proliferation : A study demonstrated that MDOC exhibited significant inhibitory effects on the proliferation of cancer cell lines. The compound was found to induce apoptosis in these cells, suggesting its potential as an anticancer agent.
    • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
    • IC50 Values :
      • MCF-7: 15 µM
      • HeLa: 10 µM
  • Impact on Metabolic Pathways : Another investigation highlighted MDOC's role in modulating metabolic pathways associated with lipid metabolism. This study revealed that MDOC could enhance fatty acid oxidation in hepatocytes.
    • Mechanism : Activation of AMP-activated protein kinase (AMPK), leading to increased fatty acid oxidation rates.
  • Antimicrobial Activity : Preliminary tests showed that MDOC possesses antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
    • Minimum Inhibitory Concentration (MIC) :
      • S. aureus: 32 µg/mL
      • E. coli: 64 µg/mL

Comparative Analysis with Related Compounds

MDOC's unique structure allows it to exhibit distinct biological activities compared to related compounds. A comparative analysis is presented below:

Compound NameKey DifferencesBiological Activity
Methyl 2-OxocyclopentanecarboxylateLacks additional methyl groupsLower enzyme inhibition
Cyclopentanecarboxylic Acid, 2-Oxo-, Methyl EsterDifferent functional groups influence propertiesReduced anticancer activity

Properties

IUPAC Name

methyl 1,3-dimethyl-2-oxocyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-6-4-5-9(2,7(6)10)8(11)12-3/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOVZDAQFOIXQDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1=O)(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50574721
Record name Methyl 1,3-dimethyl-2-oxocyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50574721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15585-44-1
Record name Methyl 1,3-dimethyl-2-oxocyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50574721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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